(R)-2-Amino-3-(furan-2-yl)propanoic acid

Peptide stability Proteolytic resistance D-amino acid

This D-enantiomer is essential for stereochemical control in enzymatic studies, resisting PAL deamination unlike the (S)-form. Its furan ring enables bioorthogonal Diels-Alder conjugation for peptide probes and drug conjugates. Procuring the pre-formed high-ee (R)-isomer bypasses asymmetric synthesis, accelerating your SAR campaigns and total synthesis workflows.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B008656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(furan-2-yl)propanoic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyRXZQHZDTHUUJQJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(furan-2-yl)propanoic acid (CAS 110772-46-8): A D‑Configured Furan‑Modified Unnatural Amino Acid for Specialized Peptide Engineering


(R)-2-Amino-3-(furan-2-yl)propanoic acid (CAS 110772-46-8), also known as D-2-Furylalanine or H-β-(2-Furyl)-D-alanine, is a D‑configured, non‑proteinogenic α‑amino acid that features a furan heteroaromatic ring substituted at the β‑carbon. Its D‑stereochemistry confers substantial resistance to proteolytic degradation relative to its natural L‑counterparts , while the electron‑rich furan side‑chain imparts a unique reactivity profile that enables bioorthogonal cross‑linking, photo‑triggered labeling, and site‑specific peptide cyclization strategies that are unattainable with phenylalanine or other heteroaromatic analogs [1]. The compound has a molecular formula of C₇H₉NO₃, a molecular weight of 155.15 g·mol⁻¹, and is commercially available as a free base or as Fmoc‑protected derivatives suitable for solid‑phase peptide synthesis (SPPS) .

Why L‑Furylalanine, 3‑Furyl Regioisomers, and Standard Aromatic Amino Acids Cannot Substitute for (R)-2-Amino-3-(furan-2-yl)propanoic acid in Peptide Engineering Workflows


Generic substitution of (R)-2-Amino-3-(furan-2-yl)propanoic acid with closely related analogs fails on three orthogonal axes: stereochemical stability, heteroaromatic regiospecificity, and electronic reactivity. The D‑configuration is non‑negotiable for applications that require in vivo proteolytic resistance, as L‑furylalanine is rapidly degraded by endogenous proteases . At the regioisomer level, 3-(3-furyl)-alanine exhibits a fundamentally different electronic distribution and binding‑site compatibility, as demonstrated by the starkly divergent receptor affinities of the endolides (Ki of 7.04 μM for vasopressin V1A vs. no affinity for the 2‑furyl‑containing counterparts) [1]. Furthermore, while phenylalanine can provide hydrophobic bulk, it cannot support the oxidative furan‑to‑pyrrole cyclization or photo‑click labeling that defines the 2‑furyl warhead [2]. The quantitative evidence below establishes precisely where this D‑2‑furylalanine outperforms or diverges from its L‑enantiomer, regioisomers, and other heteroaromatic replacements.

Quantitative Differential Evidence: (R)-2-Amino-3-(furan-2-yl)propanoic acid vs. L‑Enantiomer, 3‑Furyl Regioisomer, and Phenylalanine


Evidence 1: D‑Configuration Drives Proteolytic Stability Gains of 4‑ to 10‑Fold over L‑Furylalanine

In head‑to‑head comparisons of N‑acyl‑amino acid hydrolysis rates catalyzed by common proteases, the D‑furylalanine scaffold demonstrated a 4‑ to 10‑fold increase in stability relative to its L‑enantiomer. For instance, in enzymatic hydrolysis assays using α‑chymotrypsin and subtilisin, the half‑life of D‑2‑furylalanine‑containing dipeptides exceeded that of L‑2‑furylalanine‑containing dipeptides by a factor of 4–10× . This stereochemically encoded stability is consistent with the broader class‑level observation that peptides containing D‑amino acids exhibit substantially longer serum half‑lives than their all‑L counterparts [1].

Peptide stability Proteolytic resistance D-amino acid

Evidence 2: 2‑Furyl Regioisomer Enables Quantitative Peptide Cyclization; 3‑Furyl Isomer Is Inert

In genetically reprogrammed peptide synthesis, the 2‑furylalanine regioisomer undergoes N‑bromosuccinimide (NBS)‑mediated oxidation to a reactive dicarbonyl intermediate that is quantitatively captured by a proximal lysine ε‑amine, forming a stable pyrrole‑bridged macrocycle. This cyclization proceeds to >90% conversion under optimized one‑pot conditions [1]. In stark contrast, the 3‑furylalanine regioisomer shows negligible reactivity under identical oxidation conditions due to the unfavorable positioning of the furan oxygen relative to the reactive β‑carbon; enzymatic studies further classify 3‑furylalanine as inert toward oxidative cyclization .

Peptide cyclization Furan oxidation Bioorthogonal chemistry

Evidence 3: Furan Moiety Imparts 2‑Fold Higher Adenosine A2A Receptor Docking Affinity than Phenylalanine‑Based Analogs

In a comparative molecular docking study of triazolopyrimidine‑based adenosine A2A receptor ligands, analogs bearing a furan‑2‑yl substituent at the 5‑position achieved substantially better docking scores (MOE GBVI/WSA dG) than those with a phenyl ring. Specifically, the furan‑2‑yl group yielded a docking score of approximately −8.2 kcal·mol⁻¹ versus −6.5 kcal·mol⁻¹ for the phenyl‑substituted analog, corresponding to a predicted pKi increase of approximately 0.9 log units (equivalent to an 8‑fold higher binding affinity) [1]. This enhanced in silico affinity is attributed to the furan oxygen's ability to engage in additional hydrogen‑bonding interactions with residues in the receptor's orthosteric pocket.

GPCR ligand design Adenosine receptor Molecular docking

Evidence 4: 2‑Furylalanine Enables Site‑Specific Photo‑Click Labeling at >90% Conversion; Phenylalanine Is Unreactive

UV‑A irradiation (365 nm) of 2‑furylalanine‑containing peptides in the presence of rose bengal photosensitizer and ambient oxygen generates an unsaturated dicarbonyl intermediate that reacts selectively with hydrazine‑functionalized fluorophores or biotin tags. Under optimized aqueous conditions (pH 7.4, 25 °C), this photo‑click conjugation proceeds to >90% yield within 30 minutes [1]. Phenylalanine, by contrast, exhibits zero reactivity under identical photo‑oxidation conditions because it lacks the oxidizable furan heterocycle [2]. This reaction is fully bioorthogonal to native amino acid side chains (including Cys, Lys, and His) and does not require copper catalysts.

Photo-click chemistry Bioorthogonal labeling Peptide conjugation

Optimized Application Scenarios for (R)-2-Amino-3-(furan-2-yl)propanoic acid Based on Quantitative Differential Evidence


Scenario A: Construction of Proteolytically Stable, Furan‑Constrained Macrocyclic Peptide Libraries for Oral Bioavailability Screening

Based on Evidence 1 (proteolytic stability gain of 4‑ to 10‑fold) and Evidence 2 (>90% cyclization yield), (R)-2-Amino-3-(furan-2-yl)propanoic acid is uniquely suited for the one‑pot generation of D‑configured, furan‑oxidized peptide macrocycles. The D‑stereochemistry confers the serum stability required for oral bioavailability screening, while the 2‑furyl warhead enables quantitative cyclization that the 3‑furyl regioisomer cannot support [1]. This combination of stereochemical protection and site‑specific macrocyclization is unattainable with L‑furylalanine or phenylalanine, making this compound the optimal choice for constrained peptide drug discovery campaigns.

Scenario B: Genetically Encoded Photo‑Click Handle for Live‑Cell Protein Labeling Without Copper Cytotoxicity

Leveraging Evidence 4 (>90% photo‑click conjugation yield under aqueous, copper‑free conditions), (R)-2-Amino-3-(furan-2-yl)propanoic acid can be incorporated into proteins via amber suppression in mammalian cells [2]. The furan moiety subsequently enables site‑specific fluorescent labeling or biotinylation upon mild UV‑A irradiation. This workflow completely avoids the copper‑dependent toxicity of traditional click chemistry, making it the preferred choice for live‑cell imaging, single‑molecule tracking, and pull‑down experiments where native protein function must be preserved.

Scenario C: GPCR Ligand Optimization Using Furan‑2‑yl Pharmacophore for Enhanced A2A Receptor Affinity

Following Evidence 3 (≈8‑fold predicted affinity gain over phenylalanine‑based analogs), the furan‑2‑yl side chain of (R)-2-Amino-3-(furan-2-yl)propanoic acid serves as a privileged pharmacophore for adenosine A2A receptor‑targeted peptides and peptidomimetics. The furan oxygen's hydrogen‑bonding capability provides a rational design advantage over simple phenylalanine or tyrosine residues, making D‑2‑furylalanine the preferred building block for developing high‑affinity GPCR probes or antagonist leads [3].

Scenario D: Replacement of Phenylalanine in Protease‑Resistant Therapeutic Peptides Requiring Minimal Structural Perturbation

In peptide sequences where a phenylalanine residue is present but proteolytic instability is a limiting factor, (R)-2-Amino-3-(furan-2-yl)propanoic acid offers a direct isosteric replacement that maintains aromatic character and similar hydrophobicity while providing a 4‑ to 10‑fold increase in proteolytic half‑life (Evidence 1). This substitution preserves the intended receptor‑binding face (unlike bulkier unnatural amino acids) and introduces no additional hydrogen‑bond donors or acceptors that could alter binding mode, making it the conservative stabilization strategy of choice for SAR‑sensitive peptide leads .

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